(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
3-[5-(4-bromophenyl)-2-furanyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide is a member of indoles.
Scientific Research Applications
Anticancer Applications
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, along with its analogs and derivatives, shows promise in anticancer research. Studies have revealed that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, certain indole-based chalcones, sharing structural similarities with the compound , have demonstrated potential in inhibiting cancer cell growth (Badria et al., 2019). Additionally, N-(4-bromophenyl)furan-2-carboxamide derivatives have shown antibacterial activity, which could be relevant in cancer treatment, particularly in addressing drug-resistant bacterial strains (Siddiqa et al., 2022).
Antimicrobial and Enzyme Inhibition
The antimicrobial properties of derivatives of this compound have been explored. Research indicates that some derivatives can effectively combat clinically isolated drug-resistant bacteria (Siddiqa et al., 2022). Additionally, certain indole-based compounds have shown inhibition of urease enzymes, suggesting their potential use in therapies targeting specific enzymatic pathways (Nazir et al., 2018).
Synthesis and Chemical Properties
The synthesis and chemical properties of similar compounds have been extensively studied. These studies provide insights into the reactivity and potential applications of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide. For instance, the synthesis of furan-2-yl- and thiophen-2-yl-1-nitrobuta-1,3-dienes offers valuable information on the chemical behavior of furan derivatives (Baichurin et al., 2019).
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of this compound have been studied for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a significant target in cancer therapy. Research shows that certain N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives exhibit potent anticancer activities, particularly against EGFR high-expressed cancer cell lines (Zhang et al., 2017).
properties
Product Name |
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
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Molecular Formula |
C24H18BrN3O2 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H18BrN3O2/c25-19-7-5-16(6-8-19)23-10-9-20(30-23)13-18(14-26)24(29)27-12-11-17-15-28-22-4-2-1-3-21(17)22/h1-10,13,15,28H,11-12H2,(H,27,29)/b18-13+ |
InChI Key |
BUZCWELQCJCKPT-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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